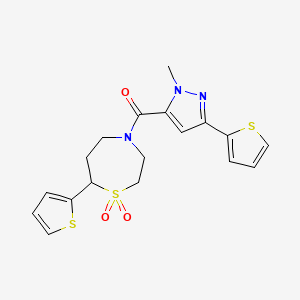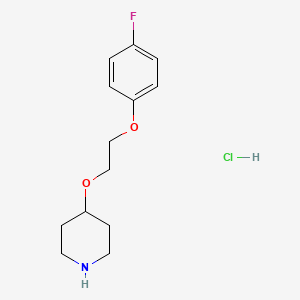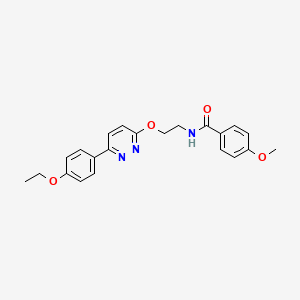
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide, also known as GSK137647A, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
Applications De Recherche Scientifique
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide has been studied for its potential therapeutic applications in several disease areas, including cancer, inflammation, and cardiovascular diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cardiovascular function.
Mécanisme D'action
The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide involves the inhibition of a specific protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in regulating gene expression, and its overexpression has been linked to several diseases, including cancer. By inhibiting BRD4, this compound can modulate gene expression and potentially treat diseases associated with abnormal gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In cardiovascular models, this compound has been shown to improve endothelial function and reduce vascular inflammation, potentially leading to improved cardiovascular outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide for lab experiments is its specificity for BRD4. This allows researchers to selectively target this protein and study its role in disease. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo. Additionally, the synthesis method for this compound is complex and requires specialized knowledge and equipment, which can limit its availability to researchers.
Orientations Futures
There are several future directions for research on N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide. One potential area of investigation is the development of more soluble analogs of this compound, which would allow for easier administration in vivo. Another area of interest is the study of the role of BRD4 in different disease areas, such as neurodegenerative diseases and infectious diseases. Finally, the combination of this compound with other therapeutic agents could be explored as a potential treatment strategy for various diseases.
Méthodes De Synthèse
The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide involves several steps, including the preparation of the pyridazine intermediate, the coupling with the benzamide, and the final coupling with the ethoxyphenyl group. The details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires specialized knowledge and equipment.
Propriétés
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-28-19-10-4-16(5-11-19)20-12-13-21(25-24-20)29-15-14-23-22(26)17-6-8-18(27-2)9-7-17/h4-13H,3,14-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUSTVRPNKQAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

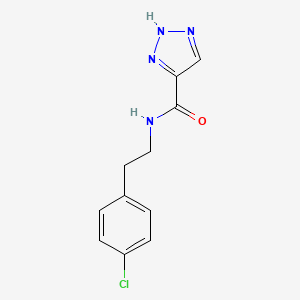
![4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate](/img/structure/B2727726.png)
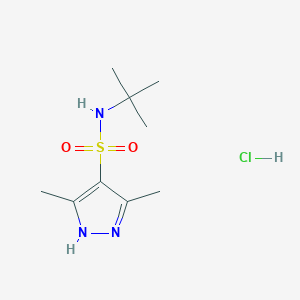
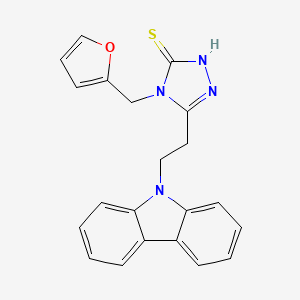
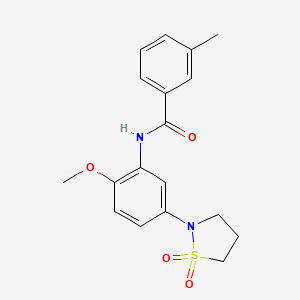
![N-(3,4-dimethoxyphenyl)-2-(7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2727733.png)
![4-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2727734.png)
![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2727735.png)
![1-[(4-tert-butylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2727736.png)
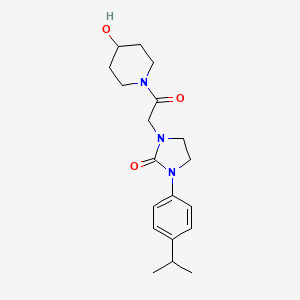
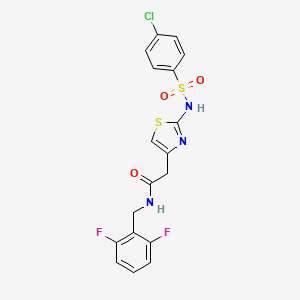
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2727740.png)
